molecular formula C12H9BrClF3N2 B3042624 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}pyridinium bromide CAS No. 648427-34-3

1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}pyridinium bromide

Cat. No. B3042624
CAS RN: 648427-34-3
M. Wt: 353.56 g/mol
InChI Key: HQPJANLKDTVXHG-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction between 2-(4-hydroxyphenoxy)propionic acid and 3-chloro-2,5-bis(trifluoromethyl)pyridine in dimethyl sulfoxide (DMSO) as the solvent .


Molecular Structure Analysis

The molecular formula of 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}pyridinium bromide is C14H11ClF3N3O2. It contains a pyridine ring substituted with chlorine and trifluoromethyl groups. The bromide ion is associated with the positively charged pyridinium moiety .


Physical And Chemical Properties Analysis

  • Safety Information : It is classified as a flammable liquid and an eye and skin irritant. Proper precautions should be taken during handling .

Scientific Research Applications

Agrochemicals and Crop Protection

Trifluoromethylpyridines (TFMPs) serve as key structural motifs in active agrochemical ingredients. Specifically, 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}pyridinium bromide and its derivatives play a crucial role in protecting crops from pests. The introduction of fluazifop-butyl, the first TFMP derivative, revolutionized crop protection. Over 20 new TFMP-containing agrochemicals have since acquired ISO common names. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their efficacy .

Pharmaceuticals

Several TFMP derivatives have made their mark in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and numerous candidates are undergoing clinical trials. The distinctive properties of TFMP derivatives, arising from the fluorine-pyridine combination, contribute to their biological activities. Expect novel applications to emerge in this field .

Antibacterial Agents

Researchers have explored TFMP derivatives as potential antibacterial agents. Targeting both AcpS-PPTase and Sfp-PPTase enzymes simultaneously is crucial for effective bacterial proliferation control. While some AcpS-PPTase-specific compounds showed limited antibacterial activity, understanding the interplay between these enzymes remains essential for developing viable antibacterial agents .

Organic Synthesis

3-Chloro-5-(trifluoromethyl)pyridin-2-ol: is a commonly used reagent in organic synthesis. Its fluoro-substituted nature allows it to participate in alkylation and chlorination reactions. Researchers leverage this compound extensively in drug synthesis, pesticide development, and material chemistry .

Functional Materials

The fluorine-containing pyridine structure of TFMP derivatives contributes to their superior pest control properties compared to traditional phenyl-containing insecticides. These compounds find applications in functional materials, especially those requiring targeted pest management .

Chemical Intermediates

TFMP derivatives serve as valuable intermediates in chemical synthesis. For instance, the synthesis of fluazifop involves obtaining 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) in good yield via a simple one-step reaction. Such intermediates play a pivotal role in constructing complex molecules .

Safety and Hazards

  • Personal Protective Equipment : N95 dust mask, eyeshields, gloves

properties

IUPAC Name

3-chloro-2-(pyridin-1-ium-1-ylmethyl)-5-(trifluoromethyl)pyridine;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N2.BrH/c13-10-6-9(12(14,15)16)7-17-11(10)8-18-4-2-1-3-5-18;/h1-7H,8H2;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPJANLKDTVXHG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}pyridinium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}pyridinium bromide
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1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}pyridinium bromide

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